(2,6-Difluorophenyl)thiourea
Overview
Description
(2,6-Difluorophenyl)thiourea: is a chemical compound with the molecular formula C7H6F2N2S and a molecular weight of 188.20 g/mol . It is characterized by the presence of two fluorine atoms attached to the benzene ring at positions 2 and 6, and a thiourea group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluorophenyl)thiourea typically involves the reaction of 2,6-difluorobenzonitrile with thiourea under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired scale and purity of the final product.
Chemical Reactions Analysis
(2,6-Difluorophenyl)thiourea: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the fluorine or nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution reactions may use various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation products may include corresponding oxo derivatives.
Reduction products may include amine derivatives.
Substitution products may include various substituted phenyl derivatives.
Scientific Research Applications
(2,6-Difluorophenyl)thiourea: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
(2,6-Difluorophenyl)thiourea: is compared with other similar compounds, such as (2,4-Difluorophenyl)thiourea and (2,5-Difluorophenyl)thiourea . These compounds share structural similarities but differ in the positions of the fluorine atoms on the benzene ring, which can lead to variations in their chemical and biological properties.
Comparison with Similar Compounds
(2,4-Difluorophenyl)thiourea
(2,5-Difluorophenyl)thiourea
(2,3-Difluorophenyl)thiourea
Properties
IUPAC Name |
(2,6-difluorophenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPKXPUZILRUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382562 | |
Record name | (2,6-Difluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59772-31-5 | |
Record name | (2,6-Difluorophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-Difluorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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